molecular formula C19H15BrN2O3S B278517 N-[4-(3-BROMO-4-METHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE

N-[4-(3-BROMO-4-METHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B278517
M. Wt: 431.3 g/mol
InChI Key: KDTZQXZBASQPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-BROMO-4-METHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound with a molecular formula of C22H18BrN3O3S. This compound is characterized by the presence of a bromine atom, a methoxy group, and a thiophene ring, making it a subject of interest in various scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-BROMO-4-METHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 3-bromo-4-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-aminophenyl-2-thiophenecarboxamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized for scalability and efficiency .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(3-BROMO-4-METHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-BROMO-4-METHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is unique due to its combination of a bromine atom, methoxy group, and thiophene ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H15BrN2O3S

Molecular Weight

431.3 g/mol

IUPAC Name

N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H15BrN2O3S/c1-25-16-9-4-12(11-15(16)20)18(23)21-13-5-7-14(8-6-13)22-19(24)17-3-2-10-26-17/h2-11H,1H3,(H,21,23)(H,22,24)

InChI Key

KDTZQXZBASQPAH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)Br

Origin of Product

United States

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